4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Description

BenchChem offers high-quality 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-4-7(10(14)15)8(11)5-6/h3-5,14-15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTCMPCBVDPZTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)N(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674306 | |

| Record name | [4-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874289-30-2 | |

| Record name | [4-(Dimethylcarbamoyl)-2-fluorophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid physical properties

An In-depth Technical Guide to the Physicochemical Properties of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Introduction

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a specialized synthetic building block that has garnered significant interest within the fields of medicinal chemistry and organic synthesis. As a member of the arylboronic acid family, its primary utility lies in its application as a coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. The strategic placement of the fluoro and dimethylcarbamoyl substituents on the phenyl ring imparts unique electronic and steric properties, influencing its reactivity, solubility, and potential for interaction with biological targets.

The incorporation of boron-containing moieties into drug candidates has become an increasingly successful strategy, with several FDA-approved boronic acid drugs, such as Bortezomib and Vaborbactam, demonstrating the therapeutic potential of this class of compounds.[1][2][3] The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the dimethylcarbamoyl group can modulate solubility and provide additional hydrogen bonding opportunities. This guide provides a detailed overview of the core physical and chemical properties of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, offering insights for its effective use in research and drug development.

Compound Identification and Core Properties

Accurate identification is paramount for ensuring experimental reproducibility and safety. The fundamental identifiers and properties of this compound are summarized below.

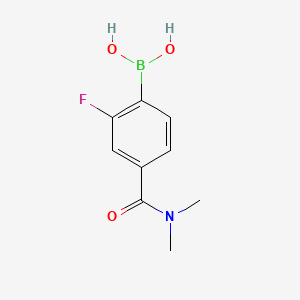

Chemical Structure

The molecular structure consists of a phenylboronic acid scaffold substituted with a fluorine atom at the ortho-position and a dimethylcarbamoyl group at the para-position relative to the boronic acid moiety.

Caption: 2D Chemical Structure of the compound.

Key Identifiers

| Property | Value | Source |

| CAS Number | 874289-30-2 | [4] |

| Molecular Formula | C₉H₁₁BFNO₃ | [4] |

| Molecular Weight | 211.00 g/mol | [4] |

| IUPAC Name | (4-(dimethylcarbamoyl)-2-fluorophenyl)boronic acid | |

| InChI Key | IOTCMPCBVDPZTB-UHFFFAOYSA-N | |

| SMILES | CN(C)C(=O)c1ccc(c(c1)F)B(O)O |

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and behavior in various solvent systems.

| Property | Value / Description | Source / Rationale |

| Appearance | White to off-white solid or crystalline powder. | Based on analogs like 4-(Dimethylcarbamoyl)phenylboronic acid.[5] |

| Melting Point | Data not specifically available. The related compound, 4-(dimethylcarbamoyl)phenylboronic acid, melts at 141-145 °C.[6] The introduction of a fluorine atom may alter this value. | |

| Solubility | Expected to be slightly soluble in water and soluble in organic solvents like ethanol, methanol, and dimethylformamide (DMF). | Inferred from related structures.[7] The polar carbamoyl and boronic acid groups enhance solubility in polar solvents. |

| Stability | Stable under standard temperature and pressure. Boronic acids can undergo dehydration to form boroxines, especially upon heating. | General property of boronic acids. |

| Storage | Store in a cool, dry place, typically at room temperature or refrigerated (2-8°C) to ensure long-term stability. Keep container tightly sealed. | [6] |

Expert Insight: The ortho-fluoro substituent is known to increase the acidity (lower the pKa) of the boronic acid group.[8] This is a critical feature for researchers, as it can facilitate transmetalation in Suzuki-Miyaura coupling reactions under milder conditions compared to its non-fluorinated analog.

Experimental Protocols & Characterization

A self-validating system relies on robust analytical methods to confirm identity and purity. The following are standard protocols for the characterization of this compound.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A reverse-phase method is chosen due to the moderate polarity of the molecule. The UV detector is selected because the aromatic ring provides strong chromophores for sensitive detection.

Methodology:

-

Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

-

Instrumentation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 5 µL.

-

-

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A purity of >96% is common for commercial-grade material.

Caption: Workflow for HPLC Purity Assessment.

Application in Suzuki-Miyaura Cross-Coupling

Causality: This compound is designed for carbon-carbon bond formation. The Suzuki-Miyaura reaction is a robust and versatile method for this transformation. The choice of a palladium catalyst, a base, and a suitable solvent system is critical for achieving high yields. The base is required to activate the boronic acid for transmetalation to the palladium center.

Representative Protocol:

-

Reaction Setup: To an oven-dried reaction vial, add 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (1.0 equiv), an aryl halide (e.g., 4-bromotoluene, 1.1 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio).

-

Reaction Execution: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours, monitoring by TLC or LC-MS.

-

Workup & Purification: After cooling, dilute the reaction with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel.

Caption: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Safety, Handling, and Storage

Trustworthiness: Adherence to safety protocols is non-negotiable in a research environment.

-

Hazard Identification: May cause skin, eye, and respiratory system irritation.[6]

-

Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from strong oxidizing agents. Recommended storage temperature is between 2-8°C for optimal long-term stability.[6]

Conclusion

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a highly functionalized building block with significant potential in modern synthetic chemistry. Its key attributes—a reactive boronic acid moiety, an acidity-enhancing ortho-fluoro group, and a solubility-modulating dimethylcarbamoyl group—make it a valuable tool for constructing complex molecular architectures. Understanding its fundamental physical properties, analytical characterization, and safe handling procedures, as detailed in this guide, is essential for its successful application in the discovery and development of novel pharmaceuticals and advanced materials.

References

-

(2-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 46739615 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]

-

4-(DIMETHYLCARBAMOYL)-3-FLUOROBENZENEBORONIC ACID - ChemBK. (n.d.). ChemBK. [Link]

-

Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

4-FLUOROPHENYLBORONIC ACID - Anichem. (n.d.). Anichem. [Link]

-

Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(15), 4988. [Link]

-

Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(18), 5587. [Link]

-

Penner, N., & M-J. van der Merwe. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(15), 4744. [Link]

-

Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270. [Link]

-

Diab, C., et al. (2018). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF. [Link]

Sources

- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-(ジメチルカルバモイル)フェニルボロン酸 ≥94% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid: Synthesis, Properties, and Applications in Modern Chemistry

Introduction

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a highly functionalized synthetic building block of significant interest to researchers in medicinal chemistry and materials science. Its structural architecture, featuring a boronic acid moiety ortho to a fluorine atom and para to a dimethylcarbamoyl group, provides a unique combination of reactivity and physicochemical properties. This guide offers an in-depth technical overview of this reagent, focusing on its synthesis, key characteristics, and pivotal applications, particularly in the realm of palladium-catalyzed cross-coupling reactions.

As a trifunctional reagent, it serves as a cornerstone for introducing complex motifs in drug discovery programs. The boronic acid group is a versatile handle for carbon-carbon bond formation, most notably in the Suzuki-Miyaura coupling[1]. The ortho-fluorine substituent provides a powerful tool for modulating electronic properties and metabolic stability, while the para-dimethylcarbamoyl group can enhance solubility and provide a key interaction point for biological targets. This document is intended to serve as a practical resource for scientists, providing both foundational knowledge and actionable protocols to effectively utilize this valuable compound.

Physicochemical and Structural Characteristics

The utility of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid in synthetic chemistry is directly linked to its distinct physical and chemical properties. It is typically supplied as a stable, solid material, though careful handling is required due to its sensitivity to moisture.

Chemical Structure and Identifiers

-

IUPAC Name: (4-(dimethylcarbamoyl)-2-fluorophenyl)boronic acid

-

SMILES: CN(C)C(=O)c1ccc(c(c1)F)B(O)O

-

InChI Key: IOTCMPCBVDPZTB-UHFFFAOYSA-N

The molecule's structure is defined by a benzene ring substituted at the 1, 2, and 4 positions. The boronic acid group [-B(OH)₂] at C1 is the primary reactive site for cross-coupling. The fluorine atom at C2 exerts a strong inductive effect, influencing the reactivity of the boronic acid. The N,N-dimethylcarbamoyl group [-C(=O)N(CH₃)₂] at C4 serves as a polar, aprotic moiety that can significantly impact a parent molecule's pharmacokinetic profile.

Key Properties Summary

The following table summarizes the essential physicochemical data for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid.

| Property | Value | Reference(s) |

| CAS Number | 874289-30-2 | [2] |

| Molecular Formula | C₉H₁₁BFNO₃ | [2] |

| Molecular Weight | 211.0 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Purity | Typically ≥96% | [3] |

| Storage Conditions | Store at room temperature, under inert gas. Moisture sensitive. | [4] |

Synthesis and Mechanistic Considerations

While 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is commercially available, understanding its synthesis provides valuable insight into its reactivity and potential impurities. The most common and logical laboratory-scale preparation involves a directed ortho-metalation or halogen-metal exchange followed by borylation.

Rationale for Synthetic Route Selection

A robust and widely applicable method for synthesizing aryl boronic acids is the reaction of an organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis[5][6]. For this specific target, starting from a pre-functionalized aromatic halide is the most efficient approach. The protocol described below utilizes a halogen-lithium exchange from a brominated precursor, a standard and high-yielding transformation.

Starting Material: 4-Bromo-2-fluoro-N,N-dimethylbenzamide. This precursor is ideal as it contains all the necessary substituents in the correct orientation. The bromine atom is the most suitable handle for the lithium-halogen exchange.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a representative method adapted from standard procedures for the synthesis of aryl boronic acids.

-

Reactor Preparation: A three-necked, oven-dried round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is assembled. The system is purged with dry nitrogen for 15 minutes.

-

Reagent Addition: Add 4-bromo-2-fluoro-N,N-dimethylbenzamide (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M) to the flask via syringe.

-

Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. (Rationale: This low temperature is critical to prevent side reactions, such as attack on the amide carbonyl, and to ensure efficient and clean lithium-halogen exchange.)

-

Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M solution in hexanes) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: In a separate flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF. Add this solution dropwise to the aryllithium species at -78 °C. (Rationale: Using a borate ester as the boron source is a classic electrophilic trap for the nucleophilic aryllithium intermediate. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for forming ate complexes.)

-

Quenching and Work-up: After stirring for 2 hours at -78 °C, allow the reaction to warm slowly to room temperature overnight. Quench the reaction by the slow addition of 2 M hydrochloric acid (HCl), and stir vigorously for 1 hour to hydrolyze the boronate ester.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel chromatography to yield the final product.

Self-Validating Protocol Design

This protocol incorporates several self-validating steps. The strict control of temperature during lithiation and borylation is paramount for success and selectivity. The acidic work-up not only quenches the reaction but is essential for the hydrolysis of the boronate ester to the desired boronic acid. The final purification step ensures the removal of any unreacted starting material or borate-related byproducts, which can be confirmed by standard analytical techniques like NMR spectroscopy and LC-MS.

Workflow Visualization

The following diagram illustrates the key steps in the synthetic pathway.

Caption: A high-level overview of the synthetic route.

Core Applications in Drug Discovery and Synthesis

The primary application of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is as a sophisticated building block in organic synthesis, particularly for constructing molecules with therapeutic potential.

The Suzuki-Miyaura Coupling: A Cornerstone Application

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds[1]. This reaction involves the palladium-catalyzed coupling of an organoboron compound (like our title compound) with an organohalide or triflate. Biaryl scaffolds, which are readily produced via this method, are prevalent in many approved drugs and drug candidates[1].

In this context, 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid serves as the organoboron partner, delivering the 4-(dimethylcarbamoyl)-2-fluorophenyl moiety to an aryl or heteroaryl halide. The reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of coupling partners[1]. Fluorinated biaryls are of particular interest to the pharmaceutical industry due to their unique biological properties[7][8].

Catalytic Cycle Visualization

The generally accepted mechanism for the Suzuki-Miyaura coupling is a three-step catalytic cycle. Understanding this cycle is crucial for reaction optimization.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Impact of Structural Features on Drug Design

The specific combination of substituents makes this reagent particularly valuable in medicinal chemistry.

-

The Fluoro Substituent: The introduction of fluorine into drug candidates is a common strategy. The C-F bond is strong and the atom is small, causing minimal steric perturbation. Its high electronegativity can alter the acidity of nearby protons, influence conformation, and form productive interactions with biological targets. Crucially, fluorine can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug.

-

The Dimethylcarbamoyl Moiety: This group is a polar, non-ionizable hydrogen bond acceptor. Its inclusion can improve aqueous solubility, a critical parameter for drug delivery. The amide functionality can engage in hydrogen bonding with protein active sites, contributing to binding affinity and selectivity. Unlike a carboxylic acid, it is not acidic, and unlike a simple amine, it is not basic, making it electronically neutral under physiological conditions.

Handling and Safety

As with any laboratory chemical, proper handling of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is essential for user safety. The compound is classified as an irritant.

| Hazard Information | Details | Reference(s) |

| Signal Word | Warning | [9][10] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][10] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4] |

Expert Handling Advice:

-

Engineering Controls: Always handle this compound in a well-ventilated fume hood to avoid inhalation of dust.[11]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and nitrile gloves.[12]

-

Storage: Keep the container tightly closed and store in a cool, dry place, preferably under an inert atmosphere like nitrogen or argon to prevent degradation from moisture.[4][11]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid stands out as a premier building block for modern organic synthesis and drug discovery. Its pre-installed functional handles—the reactive boronic acid, the modulating fluorine atom, and the solubility-enhancing dimethylcarbamoyl group—provide a streamlined pathway to complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, especially within the context of the Suzuki-Miyaura coupling, empowers researchers to leverage its full potential in creating novel pharmaceuticals and advanced materials. Adherence to proper safety and handling protocols ensures its effective and safe use in the laboratory.

References

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC - PubMed Central. [Link]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed. [Link]

- Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing). [Link]

- The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry - PMC - PubMed Central. [Link]

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives - MDPI. [Link]

- Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. scbt.com [scbt.com]

- 3. (4-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid [cymitquimica.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Difluorophenylboronic acid synthesis - chemicalbook [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 9. 4-(Dimethylcarbamoyl)phenylboronic acid = 94 405520-68-5 [sigmaaldrich.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

Prepared by: A Senior Application Scientist

Section 1: Introduction and Strategic Importance

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, bearing the CAS number 874289-30-2, is a highly functionalized organoboron compound of significant interest to researchers in medicinal chemistry and materials science.[1] Its strategic value lies in the unique combination of three key structural features integrated into a single, stable building block: a boronic acid moiety, an ortho-fluorine substituent, and a para-dimethylcarbamoyl group.

This molecular architecture makes it an exceptionally versatile reagent, primarily for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] The boronic acid group serves as the reactive handle for carbon-carbon bond formation, a cornerstone of modern synthetic chemistry.[3][4] The electron-withdrawing nature of the ortho-fluorine atom can significantly modulate the electronic properties and reactivity of the phenyl ring, influence the pKa of the boronic acid, and introduce a metabolically stable substituent often sought in drug candidates to enhance binding affinity or improve pharmacokinetic profiles.[5] Simultaneously, the dimethylcarbamoyl group provides a robust, polar handle that can influence solubility and offers a potential site for hydrogen bonding interactions within a larger target molecule.

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, focusing on the compound's properties, synthesis, core applications, and the critical experimental details required for its successful utilization.

Section 2: Physicochemical Properties and Spectroscopic Characterization

A precise understanding of the physicochemical properties of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is fundamental to its effective application. The data presented below is a combination of established values and predicted characteristics based on the analysis of structurally related compounds.

Key Physicochemical Data

| Property | Value / Description | Source(s) |

| CAS Number | 874289-30-2 | [1] |

| Molecular Formula | C₉H₁₁BFNO₃ | [1] |

| Molecular Weight | 211.00 g/mol | [1] |

| Appearance | Expected to be a white to off-white solid or crystalline powder. | [2] |

| Storage Temperature | Recommended 2-8°C, under inert atmosphere. | |

| Melting Point | Not experimentally determined for this isomer. The related isomer, 4-(Dimethylcarbamoyl)phenylboronic acid (CAS 405520-68-5), has a melting point of 141-145 °C. The ortho-fluoro substituent may influence this value. | |

| pKa | The presence of the electron-withdrawing fluorine substituent is expected to lower the pKa value compared to unsubstituted phenylboronic acid, likely placing it in the range of 6.5 - 8.5.[5] | N/A |

| Solubility | Generally soluble in organic solvents like DMSO, DMF, and alcohols. Expected to have limited solubility in water. | N/A |

Spectroscopic Signature Analysis

Full spectroscopic characterization is essential for confirming the identity and purity of the reagent.[6] While specific spectra for this exact compound are not publicly available, the following section describes the expected NMR signatures based on its structure and data from analogous fluorinated phenylboronic acids.[6][7][8]

-

¹H NMR: The spectrum will be characterized by distinct signals in the aromatic region (approx. 7.0-8.0 ppm), showing complex splitting patterns due to both H-H and H-F couplings.[6] The two methyl groups of the dimethylcarbamoyl moiety will appear as one or two singlets (depending on rotational restriction) around 2.8-3.1 ppm. The B(OH)₂ protons will present as a broad singlet, with a chemical shift that is highly dependent on solvent, concentration, and water content.[6]

-

¹³C NMR: Aromatic carbons are expected between 100-165 ppm. The carbon directly attached to the boron atom will be broad due to the quadrupolar nature of the boron nucleus.[6] Carbons bonded to fluorine will exhibit large one-bond C-F coupling constants (¹JCF), which are highly diagnostic.

-

¹⁹F NMR: This technique is particularly informative for fluorinated compounds.[5] A single resonance is expected, likely in the range of -110 to -140 ppm. The precise chemical shift provides a sensitive probe of the electronic environment.

-

¹¹B NMR: A single, characteristically broad signal is anticipated in the range of 28-33 ppm, confirming the presence of the trigonal planar boronic acid.[6] It is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.[6]

Section 3: Synthesis Methodology

While several proprietary routes exist for the synthesis of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, a common and logical laboratory-scale approach involves a directed ortho-metalation followed by borylation. The following protocol is a representative, self-validating workflow based on established chemical principles.

Representative Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 3-fluoro-N,N-dimethylbenzamide. The dimethylcarbamoyl group acts as a powerful directed metalation group (DMG), guiding an organolithium base to deprotonate the sterically accessible C2 position, which is activated by the ortho-fluorine.

Caption: Synthetic workflow for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid.

Step-by-Step Laboratory Protocol

Disclaimer: This protocol involves hazardous materials and must be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup:

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-fluoro-N,N-dimethylbenzamide (1.0 equiv).

-

Dissolve the starting material in anhydrous tetrahydrofuran (THF, approx. 5-10 mL per mmol of substrate).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Directed ortho-Metalation:

-

Slowly add a solution of lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) (1.1 equiv) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Causality Insight: s-BuLi is often more effective for this transformation than n-BuLi, which can sometimes undergo competing addition to the amide. LDA is a strong, non-nucleophilic base ideal for deprotonation.

-

Stir the resulting deep-colored solution at -78 °C for 1-2 hours to ensure complete deprotonation.

-

-

Borylation:

-

In a separate, dry flask, dissolve triisopropyl borate (1.5 equiv) in anhydrous THF.

-

Slowly add the triisopropyl borate solution to the lithiated intermediate at -78 °C. The color of the reaction mixture should lighten significantly.

-

Allow the reaction to stir at -78 °C for 30 minutes, then warm slowly to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly quench the reaction by adding 1 M hydrochloric acid (HCl). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Self-Validation: The pH of the aqueous layer should be acidic (pH 1-2) to ensure the boronic acid is fully protonated and less soluble in the organic phase.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by slurry in diethyl ether to yield the pure product.

-

Section 4: Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction to form biaryl or aryl-heteroaryl structures.[2][9] This reaction is a cornerstone of pharmaceutical synthesis due to its high functional group tolerance, mild conditions, and commercial availability of reagents.[10][11]

Mechanistic Insights

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[3][4] The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemimpex.com [chemimpex.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid molecular weight

An In-depth Technical Guide to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid. It moves beyond a simple data sheet to provide in-depth insights into its synthesis, core applications, and strategic value in modern organic synthesis, particularly within pharmaceutical research and development.

Compound Overview and Strategic Importance

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a highly functionalized synthetic building block. Its utility is primarily derived from its classification as an arylboronic acid, a class of compounds indispensable for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2]

The strategic value of this specific molecule is rooted in the unique combination of its three key functional groups:

-

The Boronic Acid Group (-B(OH)₂): This is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a biaryl linkage.

-

The Ortho-Fluorine Atom (-F): The presence of fluorine can significantly alter the physicochemical properties of the final molecule. It can enhance metabolic stability, improve binding affinity to biological targets by participating in hydrogen bonding or dipole interactions, and modify lipophilicity.

-

The Meta-Dimethylcarbamoyl Group (-C(=O)N(CH₃)₂): This amide group serves as a versatile polar functional group. It can act as a hydrogen bond acceptor, improve solubility, and provide a vector for molecular recognition at a target protein's active site.

This trifecta of functionalities makes 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid a valuable reagent for introducing a synthetically versatile and pharmaceutically relevant fragment into complex molecular architectures.

Physicochemical and Structural Properties

Accurate characterization is the foundation of reproducible science. The key properties of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 211.0 g/mol | [3][4] |

| Molecular Formula | C₉H₁₁BFNO₃ | [3][4][5] |

| CAS Number | 874289-30-2 | [3][4][5] |

| Appearance | White to off-white solid/crystalline powder | [4] |

| Purity | Typically ≥96% | [4][6] |

| Storage Conditions | Store at room temperature or 2-8°C, protected from moisture | [6][7] |

| Primary Application | Suzuki-Miyaura cross-coupling reactions | [1][7] |

Chemical Structure

Caption: Chemical structure of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid.

Synthesis and Purification Protocol

The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (organolithium or Grignard) with a trialkyl borate ester, followed by acidic hydrolysis. The following is a representative, field-proven protocol.

Synthetic Workflow Diagram

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol

Objective: To synthesize 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid from 4-bromo-N,N-dimethyl-3-fluorobenzamide.

Materials:

-

4-Bromo-N,N-dimethyl-3-fluorobenzamide

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi), 2.5 M in hexanes

-

Trimethyl borate

-

Hydrochloric acid (HCl), 2 M aqueous solution

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 4-bromo-N,N-dimethyl-3-fluorobenzamide (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).

-

Cooling: Cool the solution to -78 °C using an acetone/dry ice bath. Causality: This low temperature is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate formed in the next step.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour. The formation of the organolithium species is often indicated by a color change.

-

Borylation: To the cold solution, add trimethyl borate (1.2 eq) dropwise. The reaction is typically exothermic; maintain the temperature below -70 °C during the addition. After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Quenching & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by adding 2 M HCl. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x volume). Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification Insights

Commercially available arylboronic acids often contain varying amounts of their corresponding boroxine anhydrides.[8] For high-purity material required for sensitive catalytic reactions, recrystallization is essential. A common and effective method is recrystallization from hot water or a mixed solvent system like ether/hexanes.[8] This process hydrolyzes any boroxine back to the desired boronic acid, which then crystallizes upon cooling.

Core Application: The Suzuki-Miyaura Coupling Reaction

The paramount application of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is as a coupling partner in the Suzuki-Miyaura reaction. This reaction forges a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate, catalyzed by a palladium complex.[9]

Catalytic Cycle Diagram

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

Objective: To couple 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

-

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (1.2 eq)

-

4-Bromoanisole (1.0 eq)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Solvent mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

-

Setup: In a reaction vial, combine 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, 4-bromoanisole, Pd(PPh₃)₄, and K₂CO₃.

-

Degassing: Seal the vial and degas the mixture by purging with an inert gas (Nitrogen or Argon) for 10-15 minutes. Causality: Oxygen can oxidize and deactivate the Pd(0) catalyst, so its removal is crucial for reaction efficiency.

-

Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

-

Heating: Place the sealed vial in a preheated oil bath or heating block at 90-100 °C.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-12 hours).

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, and combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product can then be purified by flash column chromatography on silica gel.

Broader Applications in Drug Discovery

The true power of building blocks like 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid lies in their contribution to the synthesis of novel bioactive molecules. Boronic acids have become a cornerstone of medicinal chemistry.[10]

-

Proteasome Inhibitors: The first FDA-approved boronic acid drug, Bortezomib (Velcade®), is a dipeptidyl boronic acid used to treat multiple myeloma.[11] This established boronic acids as a viable pharmacophore.

-

Enzyme Inhibition: The empty p-orbital of the boron atom can form a reversible covalent bond with serine, threonine, or cysteine residues in enzyme active sites, making boronic acids effective inhibitors for various proteases and esterases.[12]

-

Targeted Drug Delivery: Phenylboronic acid derivatives can reversibly bind to diols, a feature present in cell-surface carbohydrates like sialic acids, which are often overexpressed on cancer cells.[13] This property is being explored for targeted drug delivery systems.

The structural motifs introduced by this specific reagent are relevant for developing inhibitors of kinases, metabolic enzymes, and other protein targets where a substituted phenyl ring is a key pharmacophoric element.

Handling, Storage, and Safety

-

Handling: As with all fine chemicals, handle in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides; while this is often reversible upon use in aqueous reaction conditions, storing under inert gas can maintain purity.

Conclusion

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is more than a simple chemical reagent; it is a sophisticated molecular tool. Its well-defined structure provides a reliable platform for introducing a fluorine-substituted, amide-functionalized phenyl ring into target molecules with high precision via the robust Suzuki-Miyaura coupling reaction. For scientists engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the discovery and development of next-generation chemical entities.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 3. scbt.com [scbt.com]

- 4. (4-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid [cymitquimica.com]

- 5. 874289-30-2|(4-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. (4-(Dimethylcarbamoyl)-2-fluorophenyl)boronic acid | 874289-30-2 [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic Acid

Abstract

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a pivotal building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of the potent PARP inhibitor, Talazoparib.[1][2][3][4] Its specific substitution pattern—a fluorine atom and a dimethylcarbamoyl group ortho and para to the boronic acid, respectively—necessitates a regioselective synthesis strategy. This guide provides a comprehensive overview of the most field-proven synthetic route, leveraging Directed ortho-Metalation (DoM). We will delve into the mechanistic underpinnings of this strategy, provide a detailed experimental protocol, and discuss critical process considerations for researchers and drug development professionals.

Introduction: Strategic Importance

Arylboronic acids are indispensable reagents in modern synthetic chemistry, primarily due to their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[5][6] The title compound, 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (CAS 874289-30-2), has garnered significant attention for its integral role in constructing complex pharmaceutical agents.[7] The dimethylcarbamoyl moiety not only influences the electronic properties of the molecule but also serves as a critical handle for achieving the required regiochemistry during synthesis. A robust and scalable synthesis is therefore paramount for advancing drug discovery programs that utilize this intermediate.

Retrosynthetic Analysis & Strategy Selection

A retrosynthetic analysis of the target molecule suggests a primary disconnection at the Carbon-Boron bond. This leads back to a fluorinated arylmetallic species and a boron electrophile.

Caption: Retrosynthetic approach for the target boronic acid.

The key challenge is the regioselective introduction of the boron moiety at the C2 position, ortho to the fluorine atom and meta to the dimethylcarbamoyl group. While methods like Miyaura borylation of aryl halides are powerful, they would require a starting material with halogen at the desired position, which may be less accessible.[8][9]

The most effective and widely adopted strategy is Directed ortho-Metalation (DoM) . This approach utilizes the existing dimethylcarbamoyl group as a powerful Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate the adjacent C4 position (ortho to the DMG). However, the fluorine at C2 is also an ortho-directing group. The amide is a significantly stronger DMG than fluorine, but to achieve the desired C2 lithiation, we must start with the isomeric precursor where the fluorine atom will guide the metalation. Therefore, the logical starting material is 3-Fluoro-N,N-dimethylbenzamide .

The Synthetic Pathway: Directed ortho-Metalation

The synthesis is a two-step process starting from the commercially available 3-Fluoro-N,N-dimethylbenzamide.

Step 1: Synthesis of 3-Fluoro-N,N-dimethylbenzamide

While often commercially available, this starting material can be readily prepared from 3-fluorobenzoyl chloride and dimethylamine. This is a standard amidation reaction.

Step 2: Directed ortho-Metalation and Borylation

This is the crucial step where the regiochemistry is set.

Caption: Experimental workflow for the boronic acid synthesis.

Mechanistic Deep Dive

-

Directed ortho-Metalation (DoM): The process begins with the treatment of 3-Fluoro-N,N-dimethylbenzamide with a strong, sterically hindered lithium amide base like Lithium Diisopropylamide (LDA) or a strong alkyllithium base like sec-Butyllithium (s-BuLi) at cryogenic temperatures (-78 °C).[10][11]

-

The Role of the DMG: The carbonyl oxygen of the dimethylcarbamoyl group acts as a Lewis base, coordinating to the lithium cation of the base.[10] This coordination pre-positions the base in proximity to the ortho protons.

-

Regioselectivity Explained: The starting material has two potential sites for lithiation ortho to the fluorine atom (C2 and C4). The dimethylcarbamoyl group at C1 directs lithiation to its ortho positions (C2 and C6). The fluorine atom at C3 also directs ortho (C2 and C4). The C2 position is ortho to both activating groups, making it the most acidic and kinetically favored site for deprotonation by the strong base. The result is the formation of a highly specific aryllithium intermediate.[12]

-

Why Low Temperature? Organolithium intermediates, especially in the presence of functional groups, can be unstable at higher temperatures.[13] Maintaining the reaction at -78 °C prevents side reactions, such as decomposition or rearrangement (e.g., anionic Fries rearrangement).[11]

-

-

Borylation: The generated aryllithium species is a potent nucleophile. An electrophilic boron source, typically an alkyl borate like triisopropyl borate (B(OiPr)₃), is then added. The nucleophilic carbon attacks the electrophilic boron atom, displacing one of the isopropoxide groups to form a lithium boronate ester complex.

-

Hydrolysis: The final step is an acidic workup. Addition of an aqueous acid (e.g., dilute HCl) protonates the remaining isopropoxide groups, leading to their hydrolysis and the formation of the final, stable 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid.

Detailed Experimental Protocol

This protocol is a representative example based on established chemical principles. Researchers should first consult primary literature and perform appropriate risk assessments.

| Reagent/Solvent | Molar Eq. | MW ( g/mol ) | Amount |

| 3-Fluoro-N,N-dimethylbenzamide | 1.0 | 167.18 | 10.0 g |

| Tetrahydrofuran (THF), anhydrous | - | - | 200 mL |

| Diisopropylamine | 1.2 | 101.19 | 8.5 mL |

| n-Butyllithium (2.5 M in hexanes) | 1.2 | 64.06 | 28.7 mL |

| Triisopropyl borate | 1.5 | 188.08 | 20.8 mL |

| 2 M Hydrochloric Acid (HCl) | - | - | ~150 mL |

| Ethyl Acetate | - | - | As needed |

| Hexanes | - | - | As needed |

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 3-Fluoro-N,N-dimethylbenzamide (10.0 g).

-

Dissolution: Add anhydrous THF (200 mL) and stir until the solid is fully dissolved.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Base Preparation (In Situ LDA): In a separate flame-dried flask under nitrogen, add anhydrous THF (50 mL) and diisopropylamine (8.5 mL). Cool to 0 °C and slowly add n-BuLi (28.7 mL of 2.5 M solution). Stir for 15 minutes at 0 °C to form LDA. Cool the freshly prepared LDA solution to -78 °C.

-

Metalation: Slowly add the pre-formed LDA solution to the solution of the benzamide via cannula over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1 hour. The solution typically becomes a deep orange or red color, indicating the formation of the aryllithium species.

-

Borylation: Add triisopropyl borate (20.8 mL) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

-

Warming: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight (approx. 16 hours).

-

Quenching & Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add 2 M HCl (~150 mL) to quench the reaction and hydrolyze the boronate ester. Stir vigorously for 1 hour.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude solid can be purified by recrystallization from an ethyl acetate/hexanes solvent system or by slurry in diethyl ether to yield the title compound as a white to off-white solid.[14]

Characterization & Quality Control

-

NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR are essential to confirm the structure and regiochemistry. The ¹⁹F NMR will confirm the fluorine's position, and the ¹¹B NMR will show a characteristic signal for the boronic acid.

-

Mass Spectrometry (MS): To confirm the molecular weight (211.0 g/mol ).[7]

-

Melting Point: To assess purity.

-

HPLC: To determine the purity profile of the final product.

Safety & Troubleshooting

| Issue | Potential Cause | Solution |

| Low Yield | Incomplete lithiation (insufficient base, moisture contamination). | Use freshly titrated n-BuLi. Ensure all glassware is flame-dried and the reaction is under an inert atmosphere. |

| Incomplete borylation or hydrolysis. | Ensure sufficient reaction time after borate addition and during acidic workup. | |

| Side Products | Protonation of the aryllithium (quenching before borylation). | Maintain low temperature and inert atmosphere. Add borate promptly after the lithiation stir time. |

| Formation of diaryl or triaryl borinates. | Use a slight excess of triisopropyl borate to favor the desired product. |

Safety Precautions:

-

n-Butyllithium is pyrophoric and reacts violently with water. It must be handled under an inert atmosphere (Nitrogen or Argon) using proper syringe techniques.

-

Cryogenic temperatures (-78 °C) require appropriate personal protective equipment (PPE), including cryogenic gloves and face shields.

-

The reaction should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid via Directed ortho-Metalation is a robust and highly regioselective strategy. By leveraging the powerful directing ability of the dimethylcarbamoyl group in concert with a fluorine substituent, this method provides reliable access to a key intermediate for advanced pharmaceutical synthesis. Careful control of reaction parameters, particularly temperature and stoichiometry, is critical for achieving high yields and purity. This guide provides the foundational knowledge for researchers to successfully implement and optimize this important transformation.

References

-

Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(14), 5589-5591. Available from: [Link]

-

Kubota, K., & Ito, H. (2020). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 16, 255-261. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from: [Link]

-

Jaggi, A., & Sanford, M. S. (2023). Nickel-Catalyzed Aryl Borylations: Opportunities and Challenges for Innovation. Journal of the American Chemical Society. Available from: [Link]

-

PharmaBlock. (n.d.). Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Available from: [Link]

- Xu, Y., et al. (2017). Synthesis of parpinhibitor talazoparib. Google Patents. WO2017215166A1.

-

Li, M., et al. (2020). Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib. Molecules, 25(2), 339. Available from: [Link]

- CN101503372A. (2009). A kind of preparation method of fluorobenzamide compound. Google Patents.

-

Yang, H., et al. (2023). Radiosynthesis and Evaluation of Talazoparib and Its Derivatives as PARP-1-Targeting Agents. Molecules, 28(20), 7167. Available from: [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. Retrieved from: [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from: [Link]

-

Snieckus, V. (1990). The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. Chemical Reviews, 90(6), 879-933. Available from: [Link]

-

Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from: [Link]

Sources

- 1. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]

- 2. Design, Synthesis, and In Vitro Evaluation of the Photoactivatable Prodrug of the PARP Inhibitor Talazoparib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medkoo.com [medkoo.com]

- 4. BMN 673 synthesis - chemicalbook [chemicalbook.com]

- 5. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. scbt.com [scbt.com]

- 8. An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides - Wordpress [reagents.acsgcipr.org]

- 10. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 11. uwindsor.ca [uwindsor.ca]

- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 13. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: A Key Building Block in Medicinal Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of fluorine and boron functionalities into molecular scaffolds has become a cornerstone for developing novel therapeutics. 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (CAS No. 874289-30-2) emerges as a pivotal reagent, embodying the convergence of these critical chemical motifs.[1] This technical guide provides an in-depth exploration of its discovery, plausible synthetic history, key chemical properties, and its significant role as a versatile building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of this compound's characteristics and synthesis is essential for leveraging its full potential in creating next-generation pharmaceuticals.

The presence of a fluorine atom ortho to the boronic acid group, combined with a dimethylcarbamoyl moiety, imparts unique electronic and steric properties that enhance metabolic stability and influence binding interactions with biological targets.[2][3] The boronic acid functional group itself is a versatile handle for the construction of carbon-carbon and carbon-heteroatom bonds, most notably through the Nobel Prize-winning Suzuki-Miyaura coupling reaction.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is presented in the table below.

| Property | Value |

| CAS Number | 874289-30-2[1] |

| Molecular Formula | C₉H₁₁BFNO₃[1] |

| Molecular Weight | 211.0 g/mol [1] |

| Appearance | Typically a white to off-white solid |

| Purity | Commercially available at ≥96% |

| Storage | Store at room temperature |

A Plausible History of Synthesis: The Rise of Directed ortho-Metalation

While a singular "discovery" paper for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is not readily identifiable in the scientific literature—a common scenario for specialized reagents developed as intermediates in larger research programs—its conceptual origin and synthetic pathway can be logically deduced from established chemical principles. The most probable and efficient synthetic route involves a directed ortho-lithiation-borylation strategy.[7][8]

The N,N-dimethylamide group is a powerful directing group in ortho-lithiation reactions.[8][9] This effect arises from the ability of the carbonyl oxygen to chelate with the lithium atom of an organolithium base, such as n-butyllithium or sec-butyllithium, thereby directing deprotonation to the adjacent ortho position.[8] In the case of a fluorinated benzamide precursor, this methodology allows for the precise installation of the boronic acid functionality.

The logical synthetic pathway is visualized in the workflow diagram below.

Caption: Plausible synthetic workflow for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid.

Detailed Experimental Protocols

The following protocols are based on established methodologies for directed ortho-lithiation-borylation and are provided as a guide for laboratory synthesis.

Part 1: Synthesis of 3-Fluoro-4-bromo-N,N-dimethylbenzamide (Precursor)

-

Acid Chloride Formation: To a solution of 3-fluoro-4-bromobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane, add thionyl chloride (1.5 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

-

Amidation: Dissolve the crude acid chloride in dichloromethane and cool to 0°C. Add a solution of dimethylamine (2.2 eq, e.g., as a 2M solution in THF) dropwise. Stir the reaction mixture at room temperature for 1-2 hours.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain the pure 3-fluoro-4-bromo-N,N-dimethylbenzamide.

Part 2: Synthesis of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-fluoro-4-bromo-N,N-dimethylbenzamide (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.1 eq, e.g., as a 2.5M solution in hexanes) dropwise to the cooled solution, ensuring the internal temperature remains below -70°C. Stir the mixture at -78°C for 1 hour. A color change is typically observed, indicating the formation of the lithiated intermediate.

-

Borylation: To the lithiated species, add triisopropyl borate (1.5 eq) dropwise, again maintaining a temperature below -70°C. Stir the reaction at -78°C for an additional 2 hours, then allow it to warm slowly to room temperature overnight.

-

Hydrolysis and Isolation: Cool the reaction mixture to 0°C and quench by the slow addition of 1M HCl until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by trituration with a suitable solvent system (e.g., ether/hexanes) or by column chromatography to yield 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid as a solid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction.[5][6][10] This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an aryl or heteroaryl halide (or triflate), enabling the synthesis of complex biaryl and heteroaryl structures that are prevalent in pharmaceuticals.[4][11]

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The utility of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid in this reaction is exemplified by its use in the synthesis of various kinase inhibitors and other targeted therapies, where the specific substitution pattern is crucial for achieving desired potency and selectivity.

Conclusion and Future Outlook

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid stands as a testament to the enabling power of synthetic chemistry in modern medicine. While its specific "discovery" may be embedded within the broader history of pharmaceutical development rather than a landmark publication, its value is evident in its commercial availability and the logical, efficient synthetic routes that produce it. The combination of a directing amide group, a metabolically robust fluorine atom, and a versatile boronic acid moiety makes it an indispensable tool for medicinal chemists. As the demand for more complex and precisely tailored drug candidates continues to grow, the importance of such highly functionalized building blocks will only increase, ensuring that 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid remains a relevant and frequently utilized reagent in the ongoing quest for new and improved therapies.

References

-

ChemBuyersGuide.com, Inc. (n.d.). GLR Innovations (Page 120). Retrieved from [Link]

-

MDPI. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 79. Retrieved from [Link]

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 7(3), 79. Retrieved from [Link]

- Google Patents. (n.d.). Boronic ester and acid compounds.

-

PubMed. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Retrieved from [Link]

-

Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(15), 4699. Retrieved from [Link]

-

Google Patents. (n.d.). United States Patent. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

-

Asher, S. A., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(35), 6649-6651. Retrieved from [Link]

-

Reddit. (2025, May 20). Directed ortho lithiation. r/OrganicChemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Directed ortho-Lithiation Reactions: Position-Specific Introduction of Tributylstannyl Derivative onto β-(N,N-Dimethylamino) ethoxybenzenes. Retrieved from [Link]

-

MDPI. (2022). Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. Molecules, 27(19), 6296. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-aminopropyl triethoxysilane. Retrieved from [Link]

- Google Patents. (n.d.). 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate.

Sources

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. uwindsor.ca [uwindsor.ca]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives [digibug.ugr.es]

- 11. mdpi.com [mdpi.com]

Spectroscopic Characterization of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, a key building block in contemporary drug discovery and development. Designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and data from structurally related molecules, offering a robust framework for the characterization of this and similar substituted phenylboronic acids.

Introduction to 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid is a bifunctional molecule of significant interest in medicinal chemistry. The presence of a boronic acid moiety facilitates various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation. The dimethylcarbamoyl group and the fluorine substituent modulate the electronic properties and steric hindrance of the molecule, influencing its reactivity and potential biological activity. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stability of this reagent, ensuring the reliability of subsequent synthetic applications and biological assays.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a detailed picture of its molecular framework.

Predicted NMR Data

While experimental spectra for this specific compound are not widely published, we can predict the chemical shifts and coupling patterns based on the analysis of its constituent functional groups and data from analogous compounds such as 2-fluorophenylboronic acid and 4-(dimethylcarbamoyl)phenylboronic acid.[1][2][3]

Table 1: Predicted NMR Spectroscopic Data for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H NMR | ~7.6 - 7.8 | dd (doublet of doublets) | ~8, ~2 | Aromatic H ortho to boronic acid |

| ~7.4 - 7.6 | m (multiplet) | - | Aromatic H meta to boronic acid | |

| ~7.2 - 7.4 | t (triplet) | ~8 | Aromatic H para to boronic acid | |

| ~2.9 - 3.1 | s (singlet) | - | N-CH₃ | |

| ~5.0 - 7.0 (broad) | br s (broad singlet) | - | B(OH)₂ | |

| ¹³C NMR | ~168 | s | - | C=O (amide) |

| ~160 (d) | d (doublet) | ¹JCF ≈ 250 | C-F | |

| ~135 (d) | d (doublet) | ³JCF ≈ 8 | Aromatic C para to F | |

| ~130 (d) | d (doublet) | ²JCF ≈ 3 | Aromatic C ortho to F | |

| ~125 | s | - | Aromatic C ipso to boronic acid (broad) | |

| ~120 (d) | d (doublet) | ²JCF ≈ 20 | Aromatic C meta to F | |

| ~115 (d) | d (doublet) | ⁴JCF ≈ 1 | Aromatic C meta to F | |

| ~36 | s | - | N-CH₃ | |

| ¹⁹F NMR | ~ -110 to -120 | s | - | Ar-F |

| ¹¹B NMR | ~28 - 32 (broad) | br s | - | B(OH)₂ |

Note: Predicted values are estimates and may vary depending on the solvent and concentration.

Causality behind Predicted Shifts:

-

¹H NMR: The aromatic protons are expected in the downfield region (7.2-7.8 ppm) due to the deshielding effect of the aromatic ring. The electron-withdrawing nature of the fluorine and dimethylcarbamoyl groups will further influence their precise shifts. The protons on the N-methyl groups of the carbamoyl moiety are anticipated as a singlet around 2.9-3.1 ppm. The boronic acid protons are often broad and may exchange with residual water in the solvent.

-

¹³C NMR: The carbonyl carbon of the amide will appear significantly downfield (~168 ppm). The carbon directly attached to the fluorine will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 250 Hz). Other aromatic carbons will show smaller couplings to the fluorine depending on their proximity. The carbon attached to the boron atom is often broad due to the quadrupolar nature of the boron nucleus.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom, with a chemical shift characteristic of an aryl fluoride.[4]

-

¹¹B NMR: A broad singlet is anticipated in the region typical for trigonal boronic acids.[5][6][7] The broadness is a result of quadrupolar relaxation.

Experimental Protocol for NMR Data Acquisition

Caption: Workflow for NMR data acquisition and processing.

Self-Validating System: The use of a deuterated solvent with a known chemical shift allows for internal referencing of the spectra. An internal standard like tetramethylsilane (TMS) can be added for even more precise referencing. The consistency of the observed couplings, particularly the C-F couplings in the ¹³C NMR spectrum, provides internal validation of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid will be characterized by absorptions corresponding to the O-H, C=O, C-N, C-F, and B-O bonds.

Predicted IR Data

Table 2: Predicted IR Absorption Frequencies for 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid

| Frequency Range (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 (broad) | Strong | O-H stretching (boronic acid) |

| 3000 - 2850 | Medium | C-H stretching (aromatic and methyl) |

| ~1630 | Strong | C=O stretching (amide I band) |

| ~1400 - 1350 | Strong | B-O stretching |

| ~1250 | Strong | C-N stretching (amide) |

| ~1100 | Medium | C-F stretching |

| ~850 - 750 | Strong | C-H out-of-plane bending (aromatic) |

Rationale for Assignments: The broad O-H stretch is characteristic of the hydrogen-bonded boronic acid hydroxyl groups. The strong carbonyl absorption is a hallmark of the amide functional group. The B-O and C-F stretches are also expected to be prominent features in the fingerprint region of the spectrum.[8][9]

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Caption: Workflow for ATR-FTIR data acquisition.

Self-Validating System: The acquisition of a background spectrum before the sample spectrum is crucial to subtract the contributions of atmospheric water and carbon dioxide, ensuring that the resulting spectrum is solely from the sample. The reproducibility of the spectrum upon repeated measurements validates the data.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrometry Data

For 4-(Dimethylcarbamoyl)-2-fluorophenylboronic acid (Molecular Formula: C₉H₁₁BFNO₃, Molecular Weight: 211.00 g/mol ), the following is expected:

-

Electrospray Ionization (ESI): This is a soft ionization technique.

-

Positive Mode: The protonated molecule [M+H]⁺ at m/z 212.0. Adducts with sodium [M+Na]⁺ at m/z 234.0 or potassium [M+K]⁺ at m/z 250.0 may also be observed.

-